molecular formula C21H19NO3 B14565699 8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one CAS No. 61651-93-2

8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14565699
CAS No.: 61651-93-2
M. Wt: 333.4 g/mol
InChI Key: ZZXQBGHPRYZNFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one typically involves the condensation reaction between 2-aminophenol and 7-chloro-5,8-quinolinequinone in the presence of anhydrous sodium carbonate . This reaction yields the desired phenoxazine derivative through a series of steps that include cyclization and functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, 8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the development of novel materials with enhanced properties .

Biology: The compound has shown potential as a photoredox catalyst in biological systems, facilitating light-driven chemical reactions. It is also being explored for its antioxidant properties .

Medicine: In medicine, derivatives of this compound are being investigated for their anticancer and antimicrobial activities. The phenoxazine core structure is known to interact with DNA and proteins, making it a promising candidate for drug development .

Industry: Industrially, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .

Mechanism of Action

The mechanism of action of 8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins, inhibiting their activity and leading to cellular effects. These interactions are mediated through hydrogen bonding, van der Waals forces, and π-π stacking .

Comparison with Similar Compounds

Uniqueness: 8-tert-Butyl-10-methoxy-5H-benzo[a]phenoxazin-5-one is unique due to its tert-butyl and methoxy substituents, which enhance its stability and solubility. These modifications also influence its electronic properties, making it suitable for specific applications in material science and medicine .

Properties

CAS No.

61651-93-2

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

8-tert-butyl-10-methoxybenzo[a]phenoxazin-5-one

InChI

InChI=1S/C21H19NO3/c1-21(2,3)15-9-12(24-4)10-16-20(15)25-18-11-17(23)13-7-5-6-8-14(13)19(18)22-16/h5-11H,1-4H3

InChI Key

ZZXQBGHPRYZNFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=CC(=C1)OC)N=C3C4=CC=CC=C4C(=O)C=C3O2

Origin of Product

United States

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